molecular formula C20H21FN4O B2681287 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034304-49-7

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2681287
CAS No.: 2034304-49-7
M. Wt: 352.413
InChI Key: IJAAFWPJUDJSNV-UHFFFAOYSA-N
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Description

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a sophisticated small molecule designed for research applications, integrating key pharmacophores known to modulate critical biological targets. Its structure features a fluorophenyl-pyrrole moiety linked through a methanone group to a piperidine ring that incorporates a methyl-pyrazole substituent. This specific architecture suggests potential for interacting with a range of enzyme and receptor families. Pyrazole and pyrrole-based scaffolds are extensively investigated in medicinal chemistry for their broad biological activities. Research indicates that such compounds are frequently explored as modulators of kinase signaling pathways . Specifically, structurally related heterocyclic compounds have been demonstrated to inhibit p38 MAPK phosphorylation, a key regulator of cellular responses to stress and inflammation, and to exhibit anti-angiogenic properties . Furthermore, the piperidine and pyrazole subunits are common features in compounds targeting G-protein-coupled receptors (GPCRs) . The presence of the 4-fluorophenyl group is a common strategy in drug discovery to enhance metabolic stability and membrane permeability . This combination of structural elements makes (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone a valuable chemical tool for researchers probing complex intracellular signaling cascades and for the development of novel therapeutic agents in areas such as oncology and inflammatory diseases.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAFWPJUDJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , identified by the CAS number 2034304-49-7 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN4OC_{20}H_{21}FN_{4}O, with a molecular weight of 352.4 g/mol . The structure features a pyrrole ring, a piperidine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

PropertyValue
CAS Number2034304-49-7
Molecular FormulaC20H21FN4O
Molecular Weight352.4 g/mol

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant antinociceptive and anti-inflammatory properties. For instance, studies on pyrazole derivatives demonstrate that they can activate opioid receptors and inhibit acid-sensing ion channels (ASICs), leading to reduced pain responses in animal models .

A specific study evaluated the effects of a pyrazole derivative containing a fluorophenyl group, revealing that it reduced pain in both neurogenic and inflammatory pain models without affecting antinociceptive pathways in tail flick tests . This suggests that the presence of the fluorophenyl group may enhance analgesic efficacy.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been documented extensively. The compound's structure allows for interactions that scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that similar compounds exhibited significant antioxidant activity through molecular docking simulations, indicating potential therapeutic applications in oxidative stress-related conditions .

Antitumor Activity

Pyrazole derivatives have been explored for their antitumor properties. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for cancer therapy. A review of pyrazole analogs noted their effectiveness against various cancer cell lines, suggesting that (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone may also exhibit similar effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in neurodegenerative diseases .
  • Receptor Interaction : The activation of opioid receptors and the inhibition of ASICs play crucial roles in its antinociceptive effects.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound may protect against cellular damage caused by oxidative stress.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Antinociceptive Effects : A study demonstrated that pyrazole derivatives with fluorine substitutions exhibited significant pain relief in animal models, indicating their potential as analgesics .
  • Antioxidant Properties Evaluation : Molecular docking studies confirmed that certain pyrazole derivatives effectively bind to oxidative stress markers, showcasing their antioxidant capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features of Analogous Methanone Derivatives
Compound Name / Source Core Structure Substituents Key Differences
Target Compound Pyrrole-piperidine methanone - 4-Fluorophenyl on pyrrole
- 1-Methylpyrazole on piperidine
Baseline for comparison
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Pyrazole-piperidine methanone - 4-Ethoxyphenyl on pyrazole
- No pyrrole ring
Ethoxy group increases steric bulk; pyrazole replaces pyrrole
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone Pyrazolo-pyrimidine-piperidine methanone - Methanesulfonylphenyl on pyrazolo-pyrimidine
- Isoxazole substituent
Extended π-system; sulfonyl group enhances polarity
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole-ethanone - 4-Chlorophenyl
- Ethane linker instead of piperidine
Simpler scaffold; lacks piperidine rigidity

Impact of Substituents and Scaffold Modifications

  • Fluorine vs. Chlorine/Ethoxy : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl () and reduces steric hindrance relative to ethoxyphenyl () .
  • Pyrrole vs. Pyrazole : The pyrrole ring in the target compound may enhance π-π stacking interactions compared to pyrazole-based analogs () but could reduce solubility due to lower polarity .
  • Piperidine vs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence purity and yield?

Methodological Answer:

  • Route 1 (Heterocyclic Coupling):
    • Procedure: React 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with 3-(1-methyl-1H-pyrazol-3-yl)piperidine using a coupling agent (e.g., EDCI/HOBt) in dichloromethane under nitrogen. Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
    • Critical Parameters: Reaction time (12–24 hr), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid/amine). Yield: 50–65% .
  • Route 2 (Multi-Step Synthesis):
    • Step 1: Synthesize the pyrrole core via cyclization of fluorophenyl-substituted diketones with ammonium acetate (reflux in acetic acid, 8 hr).
    • Step 2: Functionalize piperidine with 1-methylpyrazole via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 hr).
    • Step 3: Couple intermediates using chloranil in xylene (reflux 25–30 hr), followed by NaOH wash and recrystallization (methanol). Yield: 40–55% .
  • Key Considerations: Impurities from incomplete coupling or side reactions (e.g., pyrrole oxidation) require rigorous TLC monitoring.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify fluorophenyl protons (δ 7.2–7.6 ppm, doublet), pyrrole NH (δ 10.2–11.5 ppm, broad), and piperidine/pyrazole methyl groups (δ 1.5–2.8 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and fluorinated aromatic carbons (δ 115–125 ppm) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated: m/z 394.17).
  • HPLC Purity: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% required for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD):
    • Procedure: Grow crystals via slow evaporation (solvent: ethanol/water). Collect data at 100 K using Mo-Kα radiation.
    • Analysis: Confirm dihedral angles between fluorophenyl, pyrrole, and pyrazole rings (e.g., 16.83° for methoxyphenyl vs. 51.68° for hydroxyphenyl analogs). Discrepancies in literature configurations often arise from flexible piperidine-pyrrole linkage .
  • Density Functional Theory (DFT): Compare experimental vs. computed bond lengths (e.g., C=O: 1.21 Å) to validate stereochemistry .

Q. How should researchers design experiments to investigate environmental persistence and degradation pathways?

Methodological Answer:

  • Environmental Simulation:
    • Hydrolysis: Incubate compound in buffered solutions (pH 4, 7, 9) at 25°C. Monitor degradation via LC-MS/MS.
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic media. Identify byproducts (e.g., defluorinated derivatives) .
  • Ecotoxicology: Use Daphnia magna or algae models to assess acute toxicity (EC₅₀). Correlate with logP (predicted: 3.2) to estimate bioaccumulation potential .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays:
    • Enzyme Inhibition: Use recombinant kinases (e.g., JAK2, PI3K) with ATP-concentration-matched controls. Normalize IC₅₀ values to reference inhibitors (e.g., staurosporine).
    • Cell-Based Studies: Validate cytotoxicity (MTT assay) against ≥3 cell lines (e.g., HeLa, HEK293) to exclude off-target effects .
  • Data Normalization: Report activities as % inhibition ± SEM (n ≥ 3) and adjust for batch-to-batch compound purity variations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis.
    • Spill Management: Neutralize with activated charcoal; avoid inhalation of dust .
  • Storage: Store at –20°C in airtight, light-resistant containers. Shelf life: 12 months (verify via HPLC before reuse) .

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